molecular formula C12H20Cl2N2 B7721024 1-Benzylpiperidin-3-amine dihydrochloride

1-Benzylpiperidin-3-amine dihydrochloride

Cat. No.: B7721024
M. Wt: 263.20 g/mol
InChI Key: ZMXHMHRIRGUODO-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 1-Benzylpiperidin-3-amine dihydrochloride typically involves the following steps:

Chemical Reactions Analysis

1-Benzylpiperidin-3-amine dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

1-Benzylpiperidin-3-amine dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Benzylpiperidin-3-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-Benzylpiperidin-3-amine dihydrochloride can be compared with other similar compounds, such as:

    1-Benzylpiperidin-3-amine hydrochloride: This compound is similar in structure but differs in its salt form.

    N-Benzylpiperidin-4-amine dihydrochloride: This compound has a different substitution pattern on the piperidine ring.

    4-(Methylamino)-1-benzylpiperidine dihydrochloride: This compound has a methylamino group instead of an amino group.

Properties

IUPAC Name

1-benzylpiperidin-3-amine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2.2ClH/c13-12-7-4-8-14(10-12)9-11-5-2-1-3-6-11;;/h1-3,5-6,12H,4,7-10,13H2;2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMXHMHRIRGUODO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)CC2=CC=CC=C2)N.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A 4N-hydrochloric acid/1,4-dioxane solution (4 ml) was added to a solution of tert-butyl 1-benzyl-3-piperidinylcarbamate (0.448 g, 1.54 mmol) in tetrahydrofuran (4 ml) and stirred overnight. After the solvent was distilled off under reduced pressure, diethyl ether was added to the residue to precipitate a solid, and the supernatant was decanted and then dried under reduced pressure to obtain 1-benzyl-3-piperidinamine dihydrochloride (0.384 g, 95%).
Quantity
4 mL
Type
reactant
Reaction Step One
Quantity
0.448 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One

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